4-[(4-Iodobenzyl)oxy]benzaldehyde
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Overview
Description
4-[(4-Iodobenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C14H11IO2. It is characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a benzaldehyde moiety through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Iodobenzyl)oxy]benzaldehyde typically involves the reaction of 4-iodobenzyl alcohol with 4-formylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Iodobenzyl)oxy]benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation Reactions: Products include carboxylic acids or other oxidized forms of the aldehyde group.
Reduction Reactions: Products include alcohols derived from the reduction of the aldehyde group
Scientific Research Applications
4-[(4-Iodobenzyl)oxy]benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the preparation of various functionalized compounds.
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving aldehyde and ether functionalities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzaldehyde: Lacks the ether linkage present in 4-[(4-Iodobenzyl)oxy]benzaldehyde.
4-Formylphenol: Contains a hydroxyl group instead of the iodine atom.
4-Iodobenzyl Alcohol: Contains a hydroxyl group instead of the aldehyde group.
Uniqueness
This compound is unique due to the combination of its iodine-substituted benzyl group and the aldehyde functionality connected through an ether linkage.
Properties
IUPAC Name |
4-[(4-iodophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHKKJUCKKBNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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